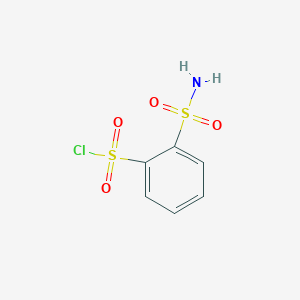

2-Sulfamoylbenzene-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental impact of polyfluoroalkyl chemicals, which include 2-Sulfamoylbenzene-1-sulfonyl chloride derivatives, is a significant concern. These chemicals, due to their potential degradation into perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), pose toxic risks. Studies have focused on microbial degradation as a means to manage these substances in the environment. Understanding microbial pathways and the intermediate products formed during degradation can help in assessing the environmental fate and effects of these chemicals (Liu & Avendaño, 2013).

Removal of PFAS from Water by Adsorption

The removal of per- and polyfluoroalkyl substances (PFAS), which are industrially significant and environmentally persistent, from water has been extensively studied, focusing on adsorption techniques. The chain length of PFAS and the presence of organic matter significantly influence the effectiveness of this process. Challenges persist in the regeneration of adsorbents used in this process, suggesting a need for more research in this area (Gagliano et al., 2019).

Trifluoromethylation and Related Reactions

The use of CF3SO2X (X = Na, Cl) compounds, including variants of this compound, in trifluoromethylation and related chemical reactions, has been reviewed. These compounds are essential for forming various bonds in organic synthesis, indicating their importance in medicinal chemistry and other scientific applications (Chachignon, Guyon, & Cahard, 2017).

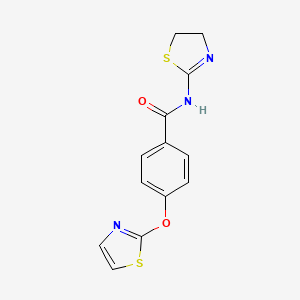

Sulfonamide Inhibitors in Therapeutics

Sulfonamide compounds, including derivatives of this compound, have a significant presence in therapeutic applications. They are used as bacteriostatic antibiotics and have roles in treating various bacterial infections. The development and significance of these compounds in creating valuable drugs for conditions like cancer, glaucoma, and inflammation have been reviewed, underscoring their importance in medicinal chemistry (Gulcin & Taslimi, 2018).

Removal of PFAS from Water Using Carbonaceous Nanomaterials

The role of carbonaceous nanomaterials (CNMs) in the adsorption and removal of PFAS from water has been explored. Given the persistence and potential toxicity of PFAS in the environment, understanding the interaction between PFAS and CNMs, including factors influencing this interaction, is crucial for environmental management and pollution mitigation strategies (Liu et al., 2020).

Safety and Hazards

The safety information for 2-Sulfamoylbenzene-1-sulfonyl chloride indicates that it is dangerous . It is classified as class 8 . Precautionary statements include avoiding contact with skin and eyes, and not allowing contact with air or water due to potential violent reactions and possible flash fire .

Eigenschaften

IUPAC Name |

2-sulfamoylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H,(H2,8,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTIELKMNFYUEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2561840.png)

![N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2561841.png)

![5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2561842.png)

![N-(2,3-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2561845.png)

![N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2561854.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2561855.png)

![N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2561858.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2561860.png)